molecular formula C11H12FN B14797659 5'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]

5'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]

Katalognummer: B14797659
Molekulargewicht: 177.22 g/mol
InChI-Schlüssel: YQJZOEUAYVQYFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] is a spirocyclic compound featuring a fused isoquinoline moiety and a cyclopropane ring. The molecule is characterized by a fluorine substituent at the 5' position of the isoquinoline ring (Figure 1).

The base structure, 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline], has a molecular formula of C₁₁H₁₃N and a molar mass of 159.23 g/mol . The addition of a fluorine atom at the 5' position modifies the molecular formula to C₁₁H₁₂FN, with a theoretical molar mass of 177.22 g/mol. Fluorine substitution is known to enhance metabolic stability and influence electronic properties due to its electronegativity, which may impact the compound's reactivity and intermolecular interactions .

Eigenschaften

Molekularformel

C11H12FN

Molekulargewicht

177.22 g/mol

IUPAC-Name

5-fluorospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]

InChI

InChI=1S/C11H12FN/c12-9-3-1-2-8-6-13-7-11(4-5-11)10(8)9/h1-3,13H,4-7H2

InChI-Schlüssel

YQJZOEUAYVQYFM-UHFFFAOYSA-N

Kanonische SMILES

C1CC12CNCC3=C2C(=CC=C3)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 5’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate isoquinoline derivative and a cyclopropane precursor.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base and a fluorinating agent to introduce the fluorine atom.

    Cyclization: The key step involves the cyclization of the intermediate to form the spiro structure.

Analyse Chemischer Reaktionen

5’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]: undergoes several types of chemical reactions:

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]: has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] involves its interaction with specific molecular targets. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity to these targets. The spiro structure allows for unique interactions with enzymes and receptors, potentially leading to significant biological effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Halogen-Substituted Spiro-Isoquinoline Derivatives

Compound Name Substituent(s) Molecular Formula Molar Mass (g/mol) CAS Number Key Properties/Applications References
5'-Chloro-2',3'-dihydro-1'H-spiro[...] Cl at 5' C₁₁H₁₂ClN 193.68 885269-14-7 Intermediate in kinase inhibitor synthesis
6'-Fluoro-2',3'-dihydro-1'H-spiro[...] F at 6' C₁₁H₁₂FN 177.22 1203685-57-7 Research chemical; potential CNS activity
3'-(2-Bromophenyl)-6'-fluoro-...-spiro[...] F at 6', BrPh C₂₅H₁₈BrFN₂O 485.33 - Catalytic annulation product
7'-Nitro-2',3'-dihydro-1'H-spiro[...] NO₂ at 7' C₁₁H₁₂N₂O₂ 204.23 561297-87-8 High polarity; intermediates in drug discovery

Key Observations :

  • Synthetic Accessibility : Chloro and nitro derivatives are synthesized via nucleophilic substitution or nitration, whereas fluoro analogs often require specialized fluorinating agents or transition metal catalysis .

Ring Size Variations: Cyclopropane vs. Cyclobutane

Table 2: Impact of Spiro Ring Size on Physicochemical Properties

Compound Name Spiro Ring Size Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Applications References
5'-Fluoro-2',3'-dihydro-1'H-spiro[...] Cyclopropane C₁₁H₁₂FN 177.22 Not reported Research target for CNS disorders
7'-Fluoro-2',3'-dihydro-1'H-spiro[...] Cyclobutane C₁₂H₁₄FN 191.25 Not reported Intermediate in heterocyclic chemistry
6'-Bromo-spiro[cyclobutane-1,4'-isoquinoline] Cyclobutane C₁₂H₁₃BrN 251.15 Not reported Catalytic coupling studies

Key Observations :

  • Conformational Flexibility : Cyclobutane-containing analogs may exhibit greater conformational flexibility, influencing binding affinities in biological systems .

Functional Group Modifications

  • Carbonitrile Derivatives: 2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carbonitrile hydrochloride (CAS 1203685-03-3) is priced at ¥11,530/g (1g scale), highlighting its commercial value in medicinal chemistry .
  • Methoxy Substitution : 6'-Methoxy-spiro[...] (CAS 885269-27-2) demonstrates how electron-donating groups alter solubility and lipophilicity .

Q & A

Q. What are the common synthetic routes for 5'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline], and how do reaction conditions influence yield and purity?

The synthesis typically employs [3+2] cycloaddition or nitro-reduction/double lactamization strategies. Key parameters include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst selection (e.g., Lewis acids). For example, spirocyclic intermediates can be formed via nitro-reduction followed by lactamization under reflux in ethanol, achieving yields of 60–75% . Purity optimization requires chromatographic techniques (silica gel, gradient elution) and recrystallization from ethanol/water mixtures .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

X-ray diffraction (XRD) confirms spirocyclic geometry and fluorine positioning, with R-factor <0.05 . NMR analysis (¹H, ¹³C, ¹⁹F) identifies dihydroisoquinoline protons (δ 3.2–4.1 ppm) and cyclopropane coupling constants (J = 8–10 Hz). High-resolution mass spectrometry (HRMS) validates molecular ion [M+H]⁺ with <2 ppm error .

Q. What in vitro biological screening approaches are used to assess the antibacterial activity of this compound?

Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are conducted at concentrations ranging from 0.1–100 μM. Time-kill kinetics (0–24 hrs) and biofilm inhibition studies (via crystal violet staining) further quantify efficacy. Synergy testing with β-lactams is recommended due to structural similarity to quinoline antibiotics .

Advanced Research Questions

Q. How can computational methods like DFT or molecular dynamics predict the reactivity of 5'-Fluoro-spiro compounds in synthesis optimization?

Density Functional Theory (DFT) calculates transition state energies for cyclopropane ring formation (ΔG‡ ~25 kcal/mol), guiding solvent selection (ε >40 preferred). Molecular dynamics simulations (100 ns trajectories) model steric effects of the fluoro substituent on lactamization rates. Hybrid QM/MM approaches refine reaction pathways for asymmetric synthesis .

Q. How should researchers address contradictions in reported biological activity data for this compound across different studies?

Conduct systematic dose-response assays (0.1–100 μM range) under standardized conditions (pH 7.4, 37°C). Cross-validate with structural analogs to isolate substituent-specific effects. Conflicting MIC values (e.g., 8 μg/mL vs. 32 μg/mL) may arise from variations in bacterial strain preparation or compound solubility limits (<0.5 mg/mL in aqueous buffers) .

Q. What advanced NMR techniques elucidate the dynamic behavior of the spirocyclopropane moiety in solution?

Variable-temperature ¹H NMR (200–300 K) probes ring-flipping kinetics, while NOESY correlations map spatial interactions between the cyclopropane and dihydroisoquinoline groups. ¹⁹F NMR monitors fluorine’s electronic environment under pH titration (2–12), revealing protonation-dependent conformational shifts .

Q. How can researchers integrate theoretical frameworks into experimental design to study the compound’s mechanism of action?

Link hypotheses to established theories (e.g., enzyme inhibition via spirocyclic steric hindrance). Design mutants of target proteins (e.g., DNA gyrase) to validate binding interactions via SPR or ITC. Molecular docking (AutoDock Vina) prioritizes binding poses for crystallographic validation .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this spiro compound?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) induce stereoselectivity during cyclopropanation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/IPA). Dynamic kinetic resolution under basic conditions (DBU, 50°C) enhances ee to >95% .

Methodological Notes

  • Data Contradiction Analysis : Compare crystallographic bond lengths (e.g., C–F = 1.35 Å) with DFT-optimized geometries to identify experimental vs. computational discrepancies .
  • Experimental Reproducibility : Document solvent lot numbers, humidity levels, and heating/cooling rates to minimize batch-to-batch variability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.